![molecular formula C22H26N6O4 B2892627 1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922464-28-6](/img/structure/B2892627.png)
1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H26N6O4 and its molecular weight is 438.488. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity
Research has demonstrated the synthesis and biological evaluation of derivatives similar to the compound , showing potential as antidepressant agents due to their affinity for serotonin receptors and inhibitory activity against specific phosphodiesterases. These compounds were evaluated for their potential in treating depression and anxiety, indicating the importance of the chemical structure in medicinal chemistry for mental health applications (Zagórska et al., 2016).
Antiviral Activity
The compound is structurally related to imidazo- and pyrimidino[2,1-f]purines, which have been synthesized and evaluated for antiviral activity. These studies highlight the chemical framework's potential in developing novel antiviral agents, underscoring the importance of such compounds in research aimed at combating viral infections (Kim et al., 1978).
Photophysical and Electrochemical Properties
Compounds within the same chemical family have been studied for their photophysical and electrochemical properties, indicating their potential application in materials science. This research suggests the compound's framework could contribute to developing new materials with specific optical and electrical characteristics (Samy & Alexander, 2011).
Corrosion Resistance
Further research into related compounds has explored their application in coatings to enhance corrosion resistance. This suggests potential industrial applications of the compound for protecting materials against degradation, highlighting the compound's versatility beyond pharmacological uses (Aly et al., 2020).
Mechanism of Action
- Compounds like this often interact with cellular receptors, enzymes, or other proteins. For instance, boron-containing compounds (such as boronic acids) can form reversible covalent bonds with specific proteins, affecting their function .
- For example, boronic acids can form reversible complexes with serine proteases, kinases, and other enzymes, affecting their activity .
- Boron-containing compounds have been studied in cancer therapy, where they inhibit proteasomes, leading to cell death .
- Other pathways, such as those involving heat shock proteins (Hsp90), thioredoxin reductase (TrxR), and vascular endothelial growth factor (VEGFR2), could also be impacted .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
2,4,7-trimethyl-6-[2-(2-morpholin-4-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-15-14-27-18-19(24(2)22(30)25(3)20(18)29)23-21(27)28(15)16-6-4-5-7-17(16)32-13-10-26-8-11-31-12-9-26/h4-7,14H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWMOSZBMLFRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OCCN5CCOCC5)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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